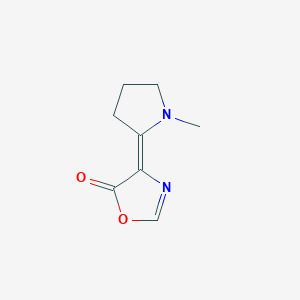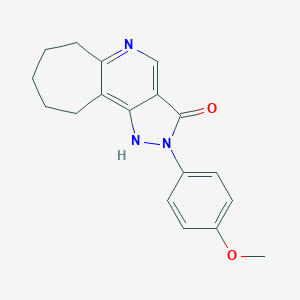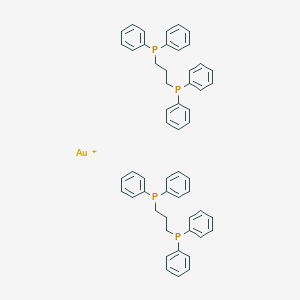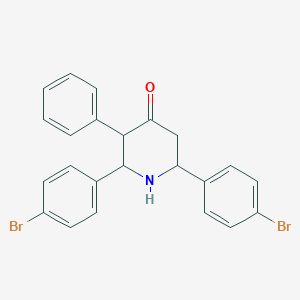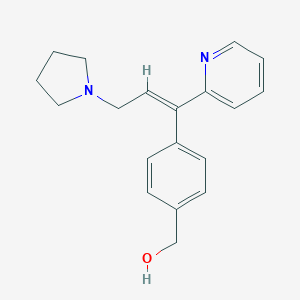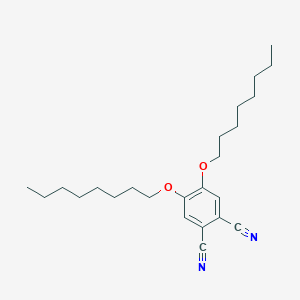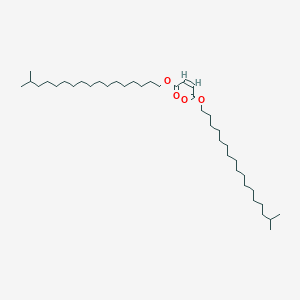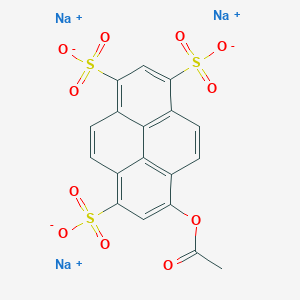
3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'urate est la forme ionisée de l'acide urique, un composé hétérocyclique composé de carbone, d'azote, d'oxygène et d'hydrogène. Il est un produit de la dégradation métabolique des nucléotides puriques et constitue un composant normal de l'urine. Des concentrations élevées d'urate dans le sang peuvent entraîner des conditions médicales telles que la goutte et les calculs rénaux .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'urate peut être synthétisé par différentes méthodes, notamment la neutralisation, le titrage alcalin et le titrage acide. Ces méthodes impliquent la cristallisation de l'acide urique en cristaux d'urate monosodique .
Méthodes de production industrielle : En milieu industriel, l'urate est souvent produit par oxydation enzymatique de l'acide urique à l'aide de l'urate oxydase. Cette enzyme catalyse la conversion de l'acide urique en allantoïne, qui est plus soluble et facilement excrétée .
Types de réactions :
Réduction : L'urate peut être réduit pour former divers intermédiaires, bien que cela soit moins courant.
Substitution : L'urate peut participer à des réactions de substitution, en particulier en présence d'acides ou de bases forts.
Réactifs et conditions courants :
Oxydation : L'oxygène moléculaire et l'urate oxydase sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux ou les hydrures métalliques.
Substitution : Des acides forts comme l'acide chlorhydrique ou des bases comme l'hydroxyde de sodium.
Principaux produits :
Oxydation : Allantoïne et peroxyde d'hydrogène.
Réduction : Divers intermédiaires réduits.
Substitution : Dérivés de l'urate substitué.
Applications De Recherche Scientifique
L'urate a de nombreuses applications en recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme étalon pour l'étalonnage dans des techniques analytiques.
Biologie : Étudié pour son rôle dans le métabolisme des purines et ses effets sur les processus cellulaires.
Médecine : Investigué pour son implication dans des affections telles que la goutte, l'hyperuricémie et les calculs rénaux.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme biomarqueur dans les tests diagnostiques.
5. Mécanisme d'action
L'urate exerce ses effets principalement par son rôle d'antioxydant. Il capte les espèces réactives de l'oxygène, protégeant les cellules des dommages oxydatifs. Dans l'organisme, l'urate est transporté par diverses protéines, notamment le transporteur d'urate 1 et le transporteur de glucose 9, qui régulent ses niveaux dans le sang et les tissus .
Composés similaires :
Acide urique : La forme non ionisée de l'urate, impliquée dans les mêmes voies métaboliques.
Allantoïne : Un produit de l'oxydation de l'urate, plus soluble et facilement excrété.
Unicité : L'urate est unique dans son double rôle de produit d'excrétion et d'antioxydant. Contrairement à l'urée, qui est relativement non toxique, des niveaux élevés d'urate peuvent entraîner des conditions médicales. De plus, l'implication de l'urate dans le métabolisme des purines le distingue des autres produits d'excrétion azotés .
Mécanisme D'action
Urate exerts its effects primarily through its role as an antioxidant. It scavenges reactive oxygen species, protecting cells from oxidative damage. In the body, urate is transported by various proteins, including urate transporter 1 and glucose transporter 9, which regulate its levels in the blood and tissues .
Comparaison Avec Des Composés Similaires
Uric Acid: The non-ionized form of urate, involved in the same metabolic pathways.
Allantoin: A product of urate oxidation, more soluble and easily excreted.
Urea: Another nitrogenous waste product, but derived from protein metabolism rather than purine metabolism.
Uniqueness: Urate is unique in its dual role as both a waste product and an antioxidant. Unlike urea, which is relatively non-toxic, high levels of urate can lead to medical conditions. Additionally, urate’s involvement in purine metabolism distinguishes it from other nitrogenous waste products .
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,14H,3,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGQOWFJIIGQMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560178 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121789-35-3 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
